5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered oxadiazole ring that contains two nitrogen atoms and one oxygen atom. Its molecular formula is C₉H₅BrN₂O₃, with a molecular weight of approximately 245.05 g/mol. This compound features unique structural attributes due to the presence of bromine and fluorine substituents on the phenyl ring, which enhance its biological activity and chemical reactivity. It is classified as an irritant and has been explored for potential applications in medicinal chemistry and drug development, particularly for its anticancer properties .
Various synthetic routes have been developed for the preparation of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. Common methods include:
The choice of reagents and conditions can significantly influence the yield and purity of the final product. For instance, controlling temperature and reaction time is crucial to avoid side reactions that may lead to undesired byproducts.
The molecular structure of 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid features a five-membered oxadiazole ring attached to a phenyl group substituted with bromine and fluorine atoms. The carboxylic acid functional group contributes to its reactivity.
5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electronic properties imparted by the halogen substituents, which can modify binding affinities in biological contexts.
Research indicates that 5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid may inhibit various enzymes involved in cancer progression. Its mechanism of action likely involves:
Studies have shown promising results regarding its anticancer activity against various cell lines, making it a candidate for further pharmacological exploration.
The physical properties include:
Key chemical properties include:
Relevant analyses indicate that derivatives containing the 1,2,4-oxadiazole moiety often exhibit significant biological activities due to their structural characteristics .
5-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various scientific fields:
This compound exemplifies the significance of heterocyclic compounds in modern medicinal chemistry and underscores the ongoing research into their diverse applications in treating various diseases.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. The 1960s marked a pivotal turning point with the introduction of oxolamine as the first 1,2,4-oxadiazole-containing drug, clinically used as a cough suppressant. This breakthrough illuminated the scaffold’s bioisosteric versatility, catalyzing intensified research. By the early 21st century, several drugs incorporating this core had achieved clinical approval, including:
A significant milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, phidianidines A and B, isolated from the marine mollusk Phidiana militaris in 2011. These compounds exhibited potent in vitro cytotoxicity against diverse cancer cell lines (HeLa, C6, CaCo-2) and agonistic activity against PTP1B and CXCR4 receptors, underscoring the scaffold’s biological relevance [1] [7]. Web of Science data reveals a doubling of scientific publications focused on 1,2,4-oxadiazoles in the past 15 years, reflecting their expanding role in targeting cancer, infectious diseases, and central nervous system disorders [1] [9].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical identification of the 1,2,4-oxadiazole core |
1960s | Introduction of Oxolamine | First therapeutic agent (antitussive) utilizing the 1,2,4-oxadiazole scaffold |
2011 | Isolation of Phidianidines A & B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic & receptor agonist activity |
2014 | FDA approval of Ataluren | Treatment for nonsense mutation Duchenne muscular dystrophy |
2020s | Surge in publications on anticancer/antiparasitic derivatives | Focus on halogenated and carboxylic acid-functionalized variants |
Halogen atoms, particularly bromine and fluorine, are strategically incorporated at specific positions on the 1,2,4-oxadiazole periphery to fine-tune bioactivity. Bromine’s large atomic radius and enhanced lipophilicity facilitate favorable π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites). Fluorine’s strong electronegativity induces polar interactions and improves metabolic stability by resisting oxidative degradation. The 4-bromo-3-fluorophenyl substitution pattern, as seen in the target compound, exemplifies rational design:
This halogen synergy enhances target affinity and membrane permeability. For instance, derivatives bearing 4-bromo-3-fluorophenyl groups demonstrated superior inhibition of the NF-κB pathway in LPS-stimulated macrophages compared to non-halogenated analogs. The bromine atom facilitated deeper penetration into the hydrophobic core of the protein-DNA complex, while fluorine optimized the electrostatic fit [2]. Furthermore, halogenation at the phenyl ring adjacent to the oxadiazole core significantly improves metabolic stability by shielding the heterocycle from cytochrome P450-mediated oxidation and reducing clearance rates in vivo [6] [8].
Table 2: Impact of Halogen Position on 1,2,4-Oxadiazole Bioactivity
Substitution Pattern | Key Physicochemical Effects | Biological Consequences |
---|---|---|
4-Bromophenyl | ↑ Lipophilicity (clogP), ↑ Steric bulk | Enhanced hydrophobic binding; Improved cellular uptake |
3-Fluorophenyl | ↑ Electronegativity, ↓ pKa of adjacent protons | Strengthened hydrogen bonding; Metabolic stabilization at ortho positions |
4-Bromo-3-fluorophenyl | Combined steric/electronic effects; Dipole moment | Synergistic boost in target affinity (e.g., NF-κB, HKT inhibition); Optimal logD for BBB penetration |
2,4-Dichlorophenyl | Steric hindrance near heterocycle | Blockade of metabolic sites; Potential for isoform selectivity |
The carboxylic acid moiety at the 3-position of the 1,2,4-oxadiazole ring transforms the scaffold from a passive lipophilic element into a dynamic pharmacophore. Its primary roles include:
In parasitic diseases like leishmaniasis, carboxylic acid derivatives such as Ox1 demonstrated ultrastructural damage to Leishmania infantum promastigotes and amastigotes, including mitochondrial membrane depolarization and organelle disintegration. Docking simulations confirmed high-affinity binding to L. infantum CYP51 (lanosterol 14α-demethylase), a target for which the carboxylic acid coordinates the heme iron and adjacent arginine residues [8]. The acid group’s conformational flexibility also allows isosteric replacement of endogenous ligands like glutamate, evidenced by quisqualic acid—a natural 1,2,4-oxadiazole glutamate analog—acting as an agonist at metabotropic receptors mGluRII/IV [1] [7].
Table 3: Pharmacological Profiles of Carboxylic Acid-Functionalized 1,2,4-Oxadiazoles
Biological Target | Compound Example | Key Activity | Role of Carboxylic Acid |
---|---|---|---|
Acetylcholinesterase (AChE) | 13b | IC₅₀ = 0.0158 μM (7.8x > Donepezil) | Salt bridge formation with Trp86/His447 in catalytic anionic site |
Butyrylcholinesterase (BuChE) | 13b | IC₅₀ = 15 μM | Stabilization of tetrahedral transition state |
Antioxidant Activity | 9b | IC₅₀ = 56.69 μM (DPPH assay) > Ascorbic acid | Radical scavenging via H-atom donation/electron transfer |
Leishmania CYP51 | Ox1 | ΔΨm dissipation, ultrastructural damage, IC₅₀ = 4.2 μM | Heme iron coordination, Arg98/Arg212 interaction |
mGluR II/IV | Quisqualic acid | Agonist activity (natural product) | Bioisosteric mimicry of glutamate’s α-carboxylate |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: